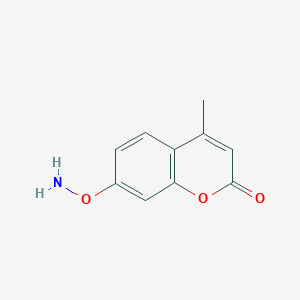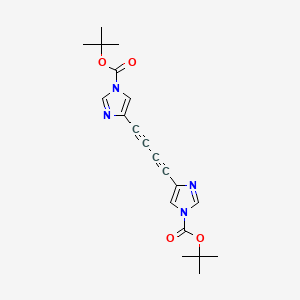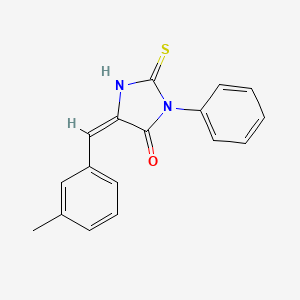![molecular formula C12H9ClFNO2S B13711721 3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide is a biphenyl derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of two benzene rings connected by a single bond, with chlorine and fluorine substituents on the rings, and a sulfonamide group attached to one of the benzene rings. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds between two aromatic rings. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents such as dioxane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes selecting appropriate catalysts, bases, and solvents, as well as controlling reaction temperature and time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents on the benzene rings can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and activate it for coupling.
Solvents: Dioxane, toluene, or other organic solvents that provide a suitable medium for the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation or reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function .
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Another biphenyl derivative with similar substituents but different functional groups.
3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid: A compound with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable intermediate in pharmaceutical synthesis and other applications .
Properties
Molecular Formula |
C12H9ClFNO2S |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-7-9(4-5-12(11)18(15,16)17)8-2-1-3-10(14)6-8/h1-7H,(H2,15,16,17) |
InChI Key |
KQRPYERTJXKYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















